N-(cyclobutylmethyl)-3,5-difluoroaniline
Overview
Description
N-(cyclobutylmethyl)-3,5-difluoroaniline is a useful research compound. Its molecular formula is C11H13F2N and its molecular weight is 197.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(cyclobutylmethyl)-3,5-difluoroaniline, also known as Nalbuphine, primarily targets the kappa opioid receptors and mu opioid receptors in the central nervous system . These receptors play a crucial role in the perception of pain and the body’s response to it.
Mode of Action
Nalbuphine acts as an agonist at kappa opioid receptors and an antagonist or partial agonist at mu opioid receptors . This means it activates the kappa receptors and inhibits or partially activates the mu receptors. The interaction with these targets results in the modulation of the pain signals, providing analgesic effects .
Biochemical Pathways
It is known to be involved in theopioid signaling pathway , which plays a key role in pain perception and response .
Pharmacokinetics
The pharmacokinetics of Nalbuphine involve its absorption, distribution, metabolism, and excretion (ADME). It is typically administered via intravenous, intramuscular, or subcutaneous routes . The drug is metabolized in the liver through glucuronidation
Result of Action
The primary result of Nalbuphine’s action is the relief of moderate to severe pain . It is used for pre and postoperative analgesia, and for analgesia in labor and delivery . Unlike other opioids, it has little to no capacity to cause euphoria or respiratory depression .
Properties
IUPAC Name |
N-(cyclobutylmethyl)-3,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-9-4-10(13)6-11(5-9)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALSERDJCSVHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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